molecular formula C15H20N2O4 B15178513 N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate CAS No. 93893-66-4

N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate

Cat. No.: B15178513
CAS No.: 93893-66-4
M. Wt: 292.33 g/mol
InChI Key: UEECXLPUEDUXKN-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate is a synthetic organic compound that belongs to the class of beta-alanine derivatives This compound is characterized by the presence of a cyanoethyl group, a phenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate typically involves the following steps:

    Starting Materials: The synthesis begins with beta-alanine, phenylamine, and 2-cyanoethanol as the primary starting materials.

    Formation of N-Phenyl-beta-alanine: Beta-alanine is reacted with phenylamine under acidic conditions to form N-phenyl-beta-alanine.

    Introduction of the Cyanoethyl Group: N-phenyl-beta-alanine is then reacted with 2-cyanoethanol in the presence of a suitable catalyst, such as sulfuric acid, to introduce the cyanoethyl group.

    Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group, where nucleophiles such as hydroxide ions can replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxyethyl derivatives.

Scientific Research Applications

N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyanoethyl)-N-phenyl-beta-alanine: Lacks the ester group, making it less reactive in certain chemical reactions.

    O-Methyl-N-phenyl-beta-alanine: Does not contain the cyanoethyl group, resulting in different chemical and biological properties.

    N-Phenyl-beta-alanine monoacetate:

Uniqueness

N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate is unique due to the presence of both the cyanoethyl and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

93893-66-4

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

acetic acid;3-[N-(2-cyanoethyl)-2-methylanilino]propanoic acid

InChI

InChI=1S/C13H16N2O2.C2H4O2/c1-11-5-2-3-6-12(11)15(9-4-8-14)10-7-13(16)17;1-2(3)4/h2-3,5-6H,4,7,9-10H2,1H3,(H,16,17);1H3,(H,3,4)

InChI Key

UEECXLPUEDUXKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CCC#N)CCC(=O)O.CC(=O)O

Origin of Product

United States

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